5-Nitro-2,3-dihydrobenzofuran-7-carboxamide is a chemical compound with the molecular formula and a molecular weight of approximately 208.17 g/mol. This compound is classified as a benzofuran derivative, which is a class of compounds known for their diverse biological activities and potential therapeutic applications. The compound's structure features a nitro group and a carboxamide functional group, contributing to its reactivity and biological properties.
The synthesis of 5-nitro-2,3-dihydrobenzofuran-7-carboxamide can be traced to various synthetic methodologies that exploit the reactivity of dihydrobenzofuran derivatives. It falls under the category of heterocyclic compounds, specifically those containing nitrogen in the structure. Benzofuran derivatives are often studied for their pharmacological properties, including anti-cancer and anti-inflammatory activities .
The synthesis of 5-nitro-2,3-dihydrobenzofuran-7-carboxamide typically involves several key steps:
The molecular structure of 5-nitro-2,3-dihydrobenzofuran-7-carboxamide features:
The structural representation indicates that the compound has both polar and non-polar characteristics due to its functional groups, which can influence its solubility and interaction with biological targets.
5-Nitro-2,3-dihydrobenzofuran-7-carboxamide can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 5-nitro-2,3-dihydrobenzofuran-7-carboxamide involves its interaction with specific biological targets. The nitro group may undergo reduction within biological systems to generate reactive intermediates that can interact with cellular components, potentially leading to various pharmacological effects. Additionally, the presence of the carboxamide group enhances hydrogen bonding capabilities, which may improve binding affinity to target proteins involved in disease pathways .
Relevant data indicates that this compound may exhibit significant biological activity due to its structural features and functional groups .
5-Nitro-2,3-dihydrobenzofuran-7-carboxamide has potential applications in medicinal chemistry due to its bioactive properties. It has been studied for its anticancer activities against various cell lines, including leukemia and lung cancer cells, demonstrating inhibition rates that suggest therapeutic potential . Furthermore, derivatives of this compound may serve as leads in drug development targeting specific molecular pathways involved in diseases such as cancer and inflammation.
The 2,3-dihydrobenzofuran-7-carboxamide (DHBF-7-carboxamide) scaffold emerged as a structurally novel pharmacophore targeting the NAD+ binding site of poly(ADP-ribose) polymerase-1 (PARP-1). Initial design leveraged intramolecular hydrogen bonding between the carboxamide hydrogen and the ether oxygen atom, forming a rigid 6:5:6 pseudotricyclic system that mimics the conformationally restricted amide motif of clinical PARP inhibitors like olaparib. This conformational restriction significantly enhanced binding affinity compared to flexible carboxamide analogs [1] [7]. Molecular docking studies (PDB: 4L6S) confirmed critical interactions:
Structural optimization focused on electronic modulation of the carboxamide moiety and ring saturation effects. Introduction of electron-withdrawing groups at position 5 (e.g., nitro substituents) enhanced π-stacking efficiency with Tyr907, while the 2,3-dihydro configuration improved metabolic stability over fully aromatic benzofurans. Lead compound DHBF-7-carboxamide (3) exhibited moderate PARP-1 inhibition (IC50 = 9.45 µM), establishing the foundational pharmacophore for further derivatization [1] [7].
Table 1: SAR Analysis of Initial Dihydrobenzofuran Carboxamide Derivatives
| Compound | R5 | Core Type | PARP-1 IC50 (µM) | Key Interactions |
|---|---|---|---|---|
| 3 | H | DHBF | 9.45 | H-bonds: Gly863, Ser904; π-stack: Tyr907 |
| 5 | NO2 | DHBF | 5.12 | Enhanced π-stacking from nitro group |
| 36 | H | DHBF-3-one | 16.2 | Weakened H-bonding due to carbonyl |
Efficient construction of the dihydrobenzofuran nucleus employs transition metal-catalyzed cyclizations and photochemical approaches. A high-yielding route to 2-substituted DHBF derivatives involves zirconium chloride-mediated cyclization of ortho-allylphenol precursors under mild conditions (Scheme 2, [1]). This method proceeds via Claisen rearrangement of allyl aryl ethers (e.g., 9a-c) at 180–200°C, followed by ZrCl4-catalyzed cyclization in dichloromethane to yield methyl 2-methyl-DHBF-7-carboxylates (11a-c) in 75–88% yield [1].
Recent advances feature visible-light-mediated oxycyclization using catalytic I2/SnCl2 under blue LED irradiation. This sustainable protocol enables the synthesis of chalcogen-functionalized DHBF derivatives from 2-allylphenols and diaryl dichalcogenides in ethyl acetate at room temperature. Key advantages include:
Table 2: Comparison of Dihydrobenzofuran Core Assembly Methodologies
| Method | Conditions | Catalyst | Yield Range | Reaction Time | Key Advantage |
|---|---|---|---|---|---|
| ZrCl4 cyclization | DCM, rt to 40°C | ZrCl4 | 75–88% | 6–12 h | Compatibility with acid-sensitive groups |
| Visible-light-mediated | EtOAc, blue LED, rt | I2/SnCl2 | 85–96% | 4 h | Photocatalyst-free, green solvent |
| Rh(III)-catalyzed C–H activation | t-AmOH, 120°C | [Cp*RhCl2]2 | 40–86% | 12 h | Access to spirocyclic derivatives |
Position-selective nitration at C5 of the DHBF scaffold requires precise electronic control and protecting group strategies. Direct nitration of DHBF-7-carboxamide (3) employs a mixture of nitric acid and trifluoroacetic acid at –10°C to 0°C, yielding 5-nitro derivative 5 in 92% yield with >98% regioselectivity. This exceptional selectivity arises from:
Alternative routes involve late-stage functionalization of pre-assembled nitro-containing intermediates. 5-Nitrosalicylates undergo sequential O-allylation, Claisen rearrangement, and ZrCl4-mediated cyclization to yield 5-nitro-DHBF carboxylates without compromising the nitro group. Reduction of the nitro moiety to amine is achieved using SnCl2·2H2O in refluxing ethyl acetate (85–90% yield), providing a versatile handle for further derivatization [1] [5].
Electrophilic aromatic substitution remains challenging at C4/C6 due to steric hindrance from the fused ring system. Directed ortho-metalation (DoM) strategies using diisopropylamide bases enable C4 functionalization prior to ring closure, while palladium-catalyzed cross-coupling is preferred for C6 modifications on pre-formed DHBF cores [5] [9].
The chiral center at C2 in 2-substituted DHBF derivatives significantly influences PARP-1 inhibitory activity. Racemic mixtures (e.g., 13a-c) were resolved using preparative chiral HPLC with polysaccharide-based stationary phases (Chiralpak® AD-H column) with n-hexane/isopropanol mobile phases. Absolute configurations were assigned by X-ray crystallography of inhibitor-PARP-1 co-crystals [1].
Enantiomeric evaluation revealed pronounced stereoselectivity in PARP-1 binding:
Table 3: Enantiomeric Activity Differences in PARP-1 Inhibition
| Compound | Configuration | PARP-1 IC50 (µM) | Cellular Selectivity (BRCA2-/-/WT) |
|---|---|---|---|
| (+)-13a | R | 18.7 | 1.2 |
| (–)-13a | S | 5.4 | 3.8 |
| (+)-13c | R | 9.1 | 1.5 |
| (–)-13c | S | 1.2 | 30.5 |
The 5-nitro substitution amplified stereodifferentiation, with (S)-5-nitro-2-methyl-DHBF-7-carboxamide showing 15-fold greater potency than its R-enantiomer in enzymatic assays [1] .
Structural optimization of the DHBF-3-one scaffold leveraged electrophilic C2 reactivity for hybrid drug design. Condensation with substituted benzaldehydes generated benzylidene derivatives with substantial potency improvements. 3',4'-Dihydroxybenzylidene analog 58 achieved IC50 = 0.531 µM (30-fold more potent than parent 36) due to:
Further enhancements incorporated heterocyclic appendages at the 4'-position:
These heterocycles improved solubility and formed critical salt bridges with PARP-1's phosphate-binding loop (residues 861–864). X-ray crystallography of inhibitor 65 bound to PARP-1 confirmed occupation of the adenine ribose binding pocket by the morpholine oxygen, rationalizing the 200-fold potency jump from the parent scaffold [1].
Table 4: Hybrid Derivatives and Their PARP-1 Inhibitory Activities
| Compound | C2 Substituent | Heterocycle | PARP-1 IC50 (µM) | Potency Gain vs. 36 |
|---|---|---|---|---|
| 36 | H (parent) | None | 16.2 | 1x |
| 58 | 3',4'-dihydroxybenzylidene | None | 0.531 | 30x |
| 66 | 4'-(morpholinoethylamino)benzylidene | Morpholine | 0.079 | 205x |
| 70 | 4'-(imidazol-1-yl)benzylidene | Imidazole | 0.112 | 145x |
| 73 | 4'-(pyridin-4-yl)benzylidene | Pyridine | 0.091 | 178x |
CAS No.: 549-10-0
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.:
CAS No.: 29267-10-5